molecular formula C8H9BrClN B7966073 [(3-Bromo-2-chlorophenyl)methyl](methyl)amine

[(3-Bromo-2-chlorophenyl)methyl](methyl)amine

Cat. No.: B7966073
M. Wt: 234.52 g/mol
InChI Key: GNCRWEBDGHBXDZ-UHFFFAOYSA-N
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Description

(3-Bromo-2-chlorophenyl)methylamine is a secondary amine featuring a substituted benzyl group. The aromatic ring contains bromine and chlorine at the 3- and 2-positions, respectively, with a methylamine moiety attached to the benzylic carbon.

Properties

IUPAC Name

1-(3-bromo-2-chlorophenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCRWEBDGHBXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromo-2-chlorobenzyl chloride and methylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: (3-Bromo-2-chlorophenyl)methylamine can undergo further substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the halogens.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Secondary or tertiary amines depending on the extent of reduction.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Agents: Studied for its antimicrobial properties.

Industry

    Material Science: Used in the synthesis of materials with specific electronic properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

(3-Bromo-2-chlorophenyl)methylamine exerts its effects primarily through interactions with biological macromolecules. The bromine and chlorine atoms can form halogen bonds with proteins or nucleic acids, influencing their function. The methylamine group can participate in hydrogen bonding and ionic interactions, further modulating the activity of the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens on the aromatic ring significantly impact molecular properties. Key comparisons include:

Compound Name Substituent Positions Molecular Formula Key Features Reference
(3-Bromo-2-chlorophenyl)methylamine 3-Br, 2-Cl C₈H₈BrClN Secondary amine; electron-withdrawing halogens enhance electrophilic reactivity. N/A
{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine 4-Br, 2-(3-Cl-phenoxy) C₁₄H₁₂BrClNO Phenoxy group introduces steric bulk and potential for π-π interactions.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Br, 2-Me C₁₃H₁₁BrN₂O₂ Amide linkage enables hydrogen bonding; planar conformation due to π-conjugation.
(2-Bromo-5-chlorophenyl)methylamine 2-Br, 5-Cl C₁₁H₁₅BrClN Branched alkyl chain increases hydrophobicity; alters steric accessibility.

Key Observations :

  • Electron-withdrawing halogens (Br, Cl) reduce electron density on the aromatic ring, directing reactivity toward electrophilic substitution at meta/para positions.
  • Planar conformations (e.g., in ) enhance crystallinity, while branched alkyl chains () may disrupt intermolecular interactions.

Amine Group Variations

The nature of the amine group (primary, secondary, tertiary) influences chemical behavior:

Compound Name Amine Type Applications/Reactivity Reference
(3-Bromo-2-chlorophenyl)methylamine Secondary amine Potential intermediate in drug synthesis; limited direct data. N/A
Methyl diethanol amine (MDEA) Tertiary amine CO₂ capture via carbamate formation; high thermal stability.
1-(3-Bromophenyl)ethylamine Secondary amine Likely used in ligand design; allyl group may enable polymerization.

Key Observations :

  • Secondary amines (target compound, ) exhibit moderate nucleophilicity, balancing reactivity and stability.
  • Tertiary amines (e.g., MDEA in ) are less reactive toward CO₂ but offer superior corrosion resistance and regeneration efficiency in industrial applications.

Functional Performance in CO₂ Adsorption (MDEA Case Study)

Property aMDEA-MC (43 wt.% MDEA) Untreated Mesoporous Carbon Commercial Activated Carbon
CO₂ Adsorption Capacity 2.63 mmol/g 1.60 mmol/g 1.95 mmol/g
BET Surface Area 203 m²/g 356 m²/g ~500–1000 m²/g
Mechanism Chemisorption (amine-CO₂) + Physisorption Physisorption only Physisorption only

Implications :

  • Amine groups enhance CO₂ uptake via chemical reactions (e.g., carbamate formation), even with reduced surface area .
  • The target compound’s secondary amine may offer intermediate reactivity between primary (high reactivity, low stability) and tertiary (low reactivity, high stability) amines.

Structural and Spectroscopic Insights

  • FTIR Signatures : In MDEA derivatives, O-H (3395 cm⁻¹) and C-N (1031 cm⁻¹) stretches are characteristic . For (3-Bromo-2-chlorophenyl)methylamine, similar C-N stretches (~1100–1200 cm⁻¹) and C-Br/Cl vibrations (~500–800 cm⁻¹) are expected.

Biological Activity

(3-Bromo-2-chlorophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. The presence of halogen substituents, specifically bromine and chlorine, on the phenyl ring enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of (3-Bromo-2-chlorophenyl)methylamine can be represented as follows:

  • Molecular Formula : C9H10BrClN
  • Molecular Weight : Approximately 232.54 g/mol

The compound features a bromine atom and a chlorine atom attached to a phenyl ring, which significantly influences its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that halogenated compounds like (3-Bromo-2-chlorophenyl)methylamine exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria, including:

OrganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

These findings suggest that the compound may interact with bacterial cell membranes or essential metabolic pathways, leading to cell death or growth inhibition .

Anticancer Properties

Several studies have explored the anticancer potential of (3-Bromo-2-chlorophenyl)methylamine. For example, it has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicate notable cytotoxic effects:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.41Induction of apoptosis
HCT-1169.71Cell cycle arrest in S phase

In vitro studies demonstrated that treatment with this compound resulted in increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and cytotoxicity .

The mechanism by which (3-Bromo-2-chlorophenyl)methylamine exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Interaction : It can interact with various receptors, potentially altering signal transduction pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in both microbial and cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of halogenated amines demonstrated that (3-Bromo-2-chlorophenyl)methylamine exhibited a stronger inhibitory effect against Gram-positive bacteria compared to Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values across different strains .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, (3-Bromo-2-chlorophenyl)methylamine was tested on MCF-7 cells. The results showed that at concentrations above 10 µM, significant cytotoxic effects were observed, with alterations in cell morphology and viability assessed via flow cytometry .

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